REACTION_CXSMILES
|
B.CSC.[C:5]1([C:11]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:12][C:13](O)=[O:14])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.B(OC)(OC)OC.Cl>O1CCCC1.O>[C:22]1([C:11]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=2)([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:12][CH2:13][OH:14])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1 |f:0.1|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
B.CSC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The THF layer was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized (two crops) from hexane-dichloromethane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CCO)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83.3 g | |
YIELD: PERCENTYIELD | 87.5% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |